磺胺二甲嘧啶-d4

描述

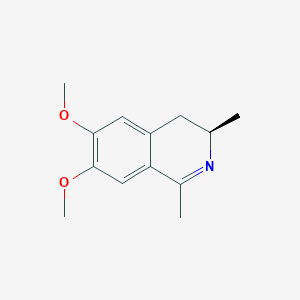

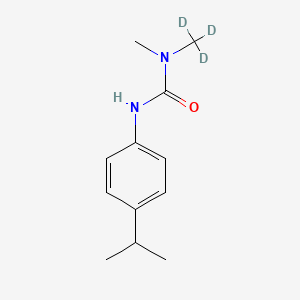

磺胺二甲嘧啶-d4: 是一种氘标记的磺胺二甲嘧啶衍生物,磺胺二甲嘧啶是一种磺胺类抗生素。该化合物主要用作质谱法中磺胺二甲嘧啶定量的内标。 磺胺类药物,包括磺胺二甲嘧啶,以其抗菌特性而闻名,广泛用于兽医学治疗各种细菌感染 .

科学研究应用

化学: 磺胺二甲嘧啶-d4 用作质谱法中定量各种样品中磺胺二甲嘧啶水平的内标。 这有助于准确测量药物在药代动力学和环境研究中的浓度 .

生物学: 在生物学研究中,this compound 用于研究磺胺二甲嘧啶在活生物体中的代谢和降解。 这有助于了解该药物的药代动力学和环境影响 .

医学: this compound 用于临床研究中监测接受治疗的患者体内磺胺二甲嘧啶的水平。 这有助于优化剂量并最大程度地减少副作用 .

工业: 在制药行业,this compound 用于磺胺二甲嘧啶产品的质量控制。 这确保最终产品的质量和安全性 .

作用机制

磺胺二甲嘧啶-d4 与磺胺二甲嘧啶一样,通过与对氨基苯甲酸竞争结合二氢叶酸合成酶,抑制细菌二氢叶酸的合成。该酶对于四氢叶酸的合成至关重要,四氢叶酸是合成嘌呤和胸腺嘧啶所必需的。 通过抑制这种酶,this compound 产生抑菌作用,阻止细菌生长和繁殖 .

生化分析

Biochemical Properties

Sulfamethazine-d4 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is responsible for the conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid, an intermediate in the synthesis of tetrahydrofolic acid (THF). By competing with PABA for binding to dihydropteroate synthase, sulfamethazine-d4 effectively inhibits the production of THF, which is essential for the synthesis of purines and thymidine . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Cellular Effects

Sulfamethazine-d4 affects various types of cells and cellular processes by disrupting folic acid synthesis. This disruption impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of dihydropteroate synthase by sulfamethazine-d4 leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair . This results in the inhibition of bacterial growth and the eventual death of the bacterial cells.

Molecular Mechanism

The molecular mechanism of action of sulfamethazine-d4 involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, sulfamethazine-d4 prevents the binding of PABA, thereby inhibiting the synthesis of dihydropteroic acid . This inhibition disrupts the production of tetrahydrofolic acid, which is necessary for the synthesis of nucleotides. The lack of nucleotides impairs DNA replication and repair, leading to the bacteriostatic effect observed with sulfamethazine-d4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfamethazine-d4 can change over time due to its stability and degradation. Sulfamethazine-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the bacteriostatic effects of sulfamethazine-d4 can persist for extended periods, but the compound’s efficacy may decrease as it degrades. In in vitro and in vivo studies, the long-term effects of sulfamethazine-d4 on cellular function have been observed, with some studies indicating potential resistance development in bacterial populations .

Dosage Effects in Animal Models

The effects of sulfamethazine-d4 vary with different dosages in animal models. At lower doses, sulfamethazine-d4 effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances, hypersensitivity reactions, and potential nephrotoxicity . Threshold effects have been noted, where the efficacy of sulfamethazine-d4 plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

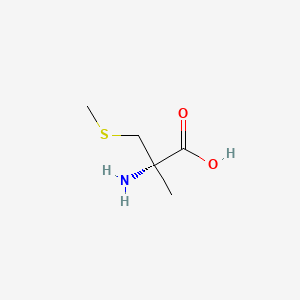

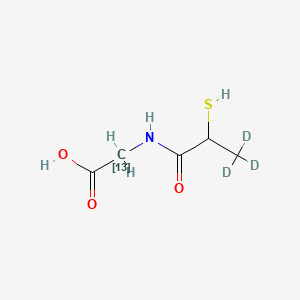

Sulfamethazine-d4 is involved in metabolic pathways that include its biotransformation and degradation. The primary metabolic pathway involves the acetylation of the amino group, leading to the formation of N4-acetylsulfamethazine . This metabolite is then excreted in the urine. Additionally, sulfamethazine-d4 can undergo hydroxylation and conjugation reactions, further contributing to its metabolism and elimination . These metabolic pathways are crucial for the detoxification and clearance of sulfamethazine-d4 from the body.

Transport and Distribution

Within cells and tissues, sulfamethazine-d4 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . The distribution of sulfamethazine-d4 within tissues is influenced by its affinity for plasma proteins, which can affect its localization and accumulation. In some cases, sulfamethazine-d4 can accumulate in specific tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of sulfamethazine-d4 is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its presence in the cytoplasm is sufficient to disrupt folic acid synthesis and inhibit bacterial growth .

准备方法

合成路线和反应条件: 磺胺二甲嘧啶-d4 的合成涉及将氘原子掺入磺胺二甲嘧啶分子中。这可以通过在特定条件下用氘化试剂与磺胺二甲嘧啶反应来实现。 一种常见的方法是脂肪族或芳香族磺酰氯与氨反应,与其他方法相比,该方法的产率更高 .

工业生产方法: this compound 的工业生产通常采用大规模合成方法,使用氘化试剂。该过程包括多个纯化步骤,以确保最终产品的纯度。 然后测试该化合物的同位素纯度和稳定性,然后用于研究和分析应用 .

化学反应分析

反应类型: 磺胺二甲嘧啶-d4 经历各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 此反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。

常见的试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 氢化铝锂,硼氢化钠。

取代: 卤素,亲核试剂。

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化会导致形成砜衍生物,而还原会导致形成胺衍生物 .

相似化合物的比较

类似化合物:

磺胺嘧啶: 另一种具有类似作用机制的磺胺类抗生素。

磺胺嘧啶: 一种与其他药物联用治疗细菌感染的磺胺类抗生素。

磺胺甲噁唑: 经常与甲氧苄啶联用的一种磺胺类抗生素

独特性: 磺胺二甲嘧啶-d4 由于其氘标记而具有独特性,使其成为质谱法的理想内标。 这种标记允许对各种样品中磺胺二甲嘧啶进行精确的定量和分析,为研究和临床应用提供有价值的数据 .

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using sulfamethazine-d4 as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)